![molecular formula C4H7BrO B2487683 (2S)-2-(bromomethyl)oxetane CAS No. 2198099-00-0](/img/structure/B2487683.png)
(2S)-2-(bromomethyl)oxetane
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Overview
Description
“(2S)-2-(bromomethyl)oxetane” is a chemical compound with the molecular formula C4H7BrO . It has a molecular weight of 151 . The IUPAC name for this compound is (s)-2-(bromomethyl)oxetane . It appears as a colourless liquid .
Molecular Structure Analysis
The InChI code for “(2S)-2-(bromomethyl)oxetane” is 1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 . The Smiles notation is BrC[C@@H]1CCO1 .Physical And Chemical Properties Analysis
“(2S)-2-(bromomethyl)oxetane” is a colourless liquid . It should be stored at 0-8 °C .Scientific Research Applications
Synthesis of Ester Isosteres
Oxetanes, including (2S)-2-(bromomethyl)oxetane, have been used in the synthesis of oxetane and azetidine ethers as ester isosteres . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact . This approach avoids the use of strong bases and halide alkylating agents and allows alcohol libraries to be leveraged .
Medicinal Chemistry
Oxetanes continue to draw significant interest in medicinal chemistry, as small, polar, and non-planar motifs . They also represent interesting surrogates for carbonyl-containing functional groups .
Radical Ring-Opening Reactions
Oxetanes are valuable building blocks due to their well-explored propensity to undergo ring-opening reactions with diverse nucleophiles . However, their application as precursors of radical species remains unexplored . A cobalt catalysis-based strategy has been presented to access various modes of radical reactivity via oxetane ring .
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical reaction that forms an oxetane from a carbonyl and an alkene . (2S)-2-(bromomethyl)oxetane could potentially be synthesized through this reaction .
Safety and Hazards
Mechanism of Action
Target of Action
Oxetanes in general are known to interact with various biological targets due to their unique structural properties .
Mode of Action
The mode of action of (2S)-2-(bromomethyl)oxetane involves its unique structural properties. Oxetanes are known to undergo ring-opening reactions . The ring-opening polymerization of oxetane cation series compounds has been studied using density functional theory . The polymerization of oxetane is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation .
Biochemical Pathways
Oxetanes are known to be involved in various biochemical reactions due to their propensity to undergo ring-opening reactions .
Pharmacokinetics
Oxetanes in general are known to have excellent chemical stability across a range of conditions .
Result of Action
Oxetanes are known to trigger profound changes in the physicochemical properties of ‘drug-like’ molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-2-(bromomethyl)oxetane. For instance, oxetanes demonstrate excellent chemical stability across a range of conditions and an improved stability vis-à-vis analogous esters under basic and reducing conditions .
properties
IUPAC Name |
(2S)-2-(bromomethyl)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXAGUVERXNCSZ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(bromomethyl)oxetane |
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